2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile
Description
This compound is a pyridazine derivative featuring a 4-chlorophenyl group attached to the acetonitrile moiety and a 4-chlorophenylsulfanyl substituent at the 6-position of the pyridazine ring. Its molecular formula is C₁₈H₁₂Cl₂N₃S, with a molecular weight of 380.28 g/mol. The compound is synthesized via nucleophilic aromatic substitution, where 2-(4-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile reacts with 4-chlorothiophenol under acidic conditions . The synthesis emphasizes the role of sulfur-containing substituents in modulating biological activity, particularly fungicidal and antibacterial properties, as demonstrated in studies by Foks and Wist .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[6-(4-chlorophenyl)sulfanylpyridazin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3S/c19-13-3-1-12(2-4-13)16(11-21)17-9-10-18(23-22-17)24-15-7-5-14(20)6-8-15/h1-10,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKLAWKZWKZAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NN=C(C=C2)SC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The chlorophenyl and sulfanyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Structural and Electronic Differences
- Target Compound vs.
- Target Compound vs. Compound 37: The additional chlorine on the phenylsulfanyl group in the target compound introduces stronger electron-withdrawing effects, which may stabilize charge-transfer interactions in biological targets compared to the non-chlorinated phenylsulfanyl group in Compound 37 .
- Target Compound vs. Imidazopyridine Analog : The imidazopyridine core () introduces a fused bicyclic system, altering electronic distribution and steric bulk. Pyridazine derivatives generally exhibit greater conformational flexibility, which may favor binding to fungal enzymes over rigid heterocycles like imidazopyridines .
Physicochemical Properties
- The target compound’s logP (estimated >3.5) is higher than the parent compound (logP ~2.8) due to the 4-chlorophenylsulfanyl group, favoring better absorption in biological systems .
- The imidazopyridine analog () may have lower solubility due to its fused ring system, though experimental data are lacking .
Biological Activity
The compound 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile can be represented as follows:
This structure features a pyridazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds containing the chlorophenyl and sulfanyl groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mode of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibitory activity is another critical aspect of the biological profile of this compound. Notably, studies have demonstrated that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain derivatives have shown IC50 values as low as 0.63 µM against AChE, indicating potent inhibitory effects . This suggests potential applications in treating conditions like Alzheimer's disease and other cholinergic dysfunctions.
Case Studies
- Antibacterial Efficacy : A study evaluating various synthesized compounds found that those with similar structural motifs to 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile displayed strong antibacterial properties. Compounds were tested against multiple bacterial strains, revealing a spectrum of activity that supports further investigation into their therapeutic potential .
- Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of related compounds, highlighting their effectiveness against urease. The synthesized derivatives achieved significant inhibition rates, suggesting that compounds like 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile could be developed into new urease inhibitors .
The biological activity of 2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile is likely mediated through several mechanisms:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and affecting cellular signaling pathways.
- Gene Expression Modulation : Interaction with cellular components can lead to changes in gene expression profiles, contributing to its pharmacological effects.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful. Below is a table summarizing key biological activities:
| Compound Name | Antibacterial Activity | AChE Inhibition (IC50) | Urease Inhibition |
|---|---|---|---|
| Compound A | Moderate | 0.63 µM | Strong |
| Compound B | Strong | 1.21 µM | Moderate |
| Target Compound | Strong | Varies | Strong |
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Classification: Basic
Methodological Answer:
The primary synthetic route involves reacting 2-(4-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile with a thiophenol derivative (e.g., 4-chlorothiophenol) under nucleophilic aromatic substitution conditions. Key steps include:
- Solvent Selection: Use polar aprotic solvents like DMF or acetonitrile to enhance reactivity .
- Catalysis: Introduce a base (e.g., K₂CO₃) to deprotonate the thiol and drive the reaction .
- Temperature Control: Optimize temperature (e.g., 80–100°C) to balance reaction rate and byproduct formation .
- Yield Optimization: Employ Design of Experiments (DOE) to test variables like stoichiometry, reaction time, and solvent purity. The reported yield of 52% in initial studies suggests room for improvement via iterative optimization .
What spectroscopic and analytical methods are most reliable for characterizing the structural integrity of this compound?
Classification: Basic
Methodological Answer:
A multi-technique approach is critical:
- 1H NMR: Confirm substituent positions via diagnostic peaks (e.g., singlet at δ 5.58 ppm for the acetonitrile proton, aromatic multiplet at δ 7.23–7.64 ppm) .
- IR Spectroscopy: Validate functional groups (e.g., nitrile stretch at 2247 cm⁻¹, C-S bond at 687 cm⁻¹) .
- Elemental Analysis: Cross-check calculated vs. observed C, H, N, and S percentages to assess purity (e.g., C: 63.87% observed vs. 64.00% calculated) .
- HPLC-MS: Supplement with high-resolution mass spectrometry to confirm molecular weight and detect impurities .
How can researchers address discrepancies in reported melting points or spectral data across studies?
Classification: Advanced
Methodological Answer:
Discrepancies often arise from purity or crystallization conditions. Mitigation strategies include:
- Recrystallization: Repurify the compound using solvents like ethanol or ethyl acetate to standardize crystal lattice formation .
- DSC/TGA: Perform differential scanning calorimetry to assess thermal behavior and identify polymorphic forms.
- Inter-Lab Calibration: Compare NMR and IR data with reference spectra from authenticated samples (e.g., PubChem entries) .
- Batch Analysis: Replicate synthesis under reported conditions to verify reproducibility .
What strategies are recommended for evaluating the biological activity of this compound against fungal or bacterial pathogens?
Classification: Basic
Methodological Answer:
Follow standardized protocols for antimicrobial screening:
- In Vitro Assays: Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentration (MIC) against Candida albicans or Staphylococcus aureus .
- Positive Controls: Compare activity to known antifungals (e.g., fluconazole) or antibiotics.
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying aryl groups on the pyridazine ring) to identify pharmacophores .
- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK-293) to assess selectivity .
What computational methods can predict the reactivity or pharmacological potential of this compound?
Classification: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerases) .
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity .
- DFT Calculations: Analyze electron density maps to predict sites for electrophilic/nucleophilic attack, aiding in derivatization strategies .
- ADMET Prediction: Apply tools like SwissADME to forecast absorption, metabolism, and toxicity profiles .
How should researchers design experiments to investigate the compound's stability under various conditions?
Classification: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to stressors:
- Analytical Monitoring: Track degradation via HPLC-MS and NMR to identify breakdown products.
- Stabilizers: Evaluate antioxidants (e.g., BHT) or lyophilization for long-term storage .
What are the critical considerations when scaling up synthesis from milligram to gram scales?
Classification: Advanced
Methodological Answer:
- Solvent Volume: Transition from batch to flow chemistry for better heat and mass transfer.
- Purification: Replace column chromatography with recrystallization or fractional distillation for cost-effectiveness .
- Safety Protocols: Assess exothermic reactions using RC1e calorimetry to prevent thermal runaway.
- Yield Consistency: Monitor intermediate purity via inline FTIR or PAT (Process Analytical Technology) .
How can structural analogs be synthesized to explore structure-activity relationships?
Classification: Advanced
Methodological Answer:
- Core Modifications: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
- Heterocycle Variation: Substitute pyridazine with pyridine or triazine rings to alter electronic properties .
- Synthetic Routes: Adapt the nucleophilic substitution protocol using alternative thiols (e.g., 4-fluorothiophenol) .
- Biological Testing: Compare MIC values of analogs to identify key structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
